molecular formula C13H20ClNO B14226720 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride CAS No. 828923-46-2

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride

Cat. No.: B14226720
CAS No.: 828923-46-2
M. Wt: 241.76 g/mol
InChI Key: HIUZMALSBFOGKK-UHFFFAOYSA-M
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Description

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride is a chemical compound with a unique structure that includes a dihydroisoindole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride typically involves the reaction of diethylamine with phthalic anhydride, followed by reduction and subsequent quaternization with methyl chloride. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

    Reduction: The compound can be reduced to form the corresponding dihydro derivative.

    Substitution: The chloride ion can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium azide for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxymethyl group yields a carboxylic acid derivative, while reduction results in a dihydro compound.

Scientific Research Applications

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-4-(hydroxymethyl)-1,3-dioxolane
  • 2,2-Diethyl-4-(hydroxymethyl)-1,3-dioxolane

Uniqueness

2,2-Diethyl-4-(hydroxymethyl)-2,3-dihydro-1H-isoindol-2-ium chloride is unique due to its dihydroisoindole core, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

828923-46-2

Molecular Formula

C13H20ClNO

Molecular Weight

241.76 g/mol

IUPAC Name

(2,2-diethyl-1,3-dihydroisoindol-2-ium-4-yl)methanol;chloride

InChI

InChI=1S/C13H20NO.ClH/c1-3-14(4-2)8-11-6-5-7-12(10-15)13(11)9-14;/h5-7,15H,3-4,8-10H2,1-2H3;1H/q+1;/p-1

InChI Key

HIUZMALSBFOGKK-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(CC2=C(C1)C(=CC=C2)CO)CC.[Cl-]

Origin of Product

United States

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